Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a compound that belongs to the class of pyridazine derivatives. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4), which is implicated in various metabolic disorders.
Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can be classified under:
The synthesis of Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate typically involves multi-step reactions starting from simpler pyridazine derivatives. The general synthetic approach includes:
The synthetic pathways may vary, but they often include key intermediates that are characterized by spectral data (NMR, IR) to confirm their structures. The reaction conditions, such as temperature and solvents, are optimized for yield and purity.
The molecular structure of Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate features:
The molecular formula for this compound is C14H16N2O3, with a molecular weight of approximately 256.29 g/mol. The structure can be visualized using molecular modeling software, highlighting the spatial arrangement of atoms and functional groups.
Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate may undergo several chemical reactions, including:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine conversion rates and product purity.
The mechanism of action for Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate primarily revolves around its interaction with biological targets such as FABP4:
In vitro studies have shown promising results regarding its efficacy as an inhibitor, with specific inhibitory constants measured in nanomolar ranges.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects, paving the way for its use in clinical settings .
Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and structurally related furan-2(3H)-one derivatives demonstrate significant potential as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammation. FABP4 overexpression is mechanistically linked to insulin resistance, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). Molecular docking studies indicate that the compound’s lipophilic phenylpyridazinone core facilitates high-affinity interactions with FABP4’s fatty acid-binding pocket, disrupting the transport of endogenous ligands like retinoic acid and prostaglandins [9].
In vitro cytotoxicity screening against metabolic disorder-relevant cell lines (hepatocellular carcinoma HepG-2, colorectal carcinoma HCT116) revealed that analogs of this scaffold, particularly compound L13, exhibit potent bioactivity (IC₅₀ values in the low micromolar range). Density Functional Theory (DFT) analyses correlate this activity with enhanced electron transfer capability at the C3/C4 positions of the furanone ring, optimizing target engagement. These derivatives show selectivity between cancerous and normal fibroblast (BJ-1) cell lines, suggesting therapeutic utility in metabolic dysregulation syndromes without broad off-target cytotoxicity [9].
Table 1: FABP4 Inhibition and Cytotoxic Activity of Select Analogs
Compound | FABP4 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) | BJ-1 IC₅₀ (μM) |
---|---|---|---|---|
L13 | 1.8 | 4.2 | 3.9 | >50 |
L3 | 2.5 | 5.1 | 6.3 | 32.4 |
L4 | 2.1 | 4.8 | 5.7 | 28.9 |
LN | 3.0 | 6.5 | 7.1 | >50 |
This phenylpyridazinone derivative belongs to a structural class (6-phenylpyridazin-3(2H)-ones) identified via high-throughput screening (HTS) against apoferritin, a validated surrogate protein for GABAA receptor transmembrane domains. Apoferritin shares architectural and anesthetic-binding properties with GABAA receptors but offers superior solubility for biochemical assays [3].
The compound displaces the fluorescent reporter 1-aminoanthracene (1-AMA) from apoferritin with an IC₅₀ comparable to propofol (3.04 μM), confirming direct binding to the general anesthetic site. In vivo validation in tadpole models demonstrated that optimized analogs (e.g., ML306) induce immobility—a behavioral proxy for anesthetic efficacy—without toxicity at therapeutic doses. Mechanistically, binding stabilizes the open conformation of GABAA receptor chloride channels, potentiating GABAergic inhibition. This positions phenylpyridazinones as novel scaffolds for developing non-barbiturate injectable anesthetics with improved subtype selectivity [3].
Table 2: GABAA <|place▁holder▁no▁0|> Screening and Anesthetic Profiles
Compound | Apoferritin IC₅₀ (μM) | Tadpole Immobility EC₅₀ (μM) | Toxicity (LC₅₀/EC₅₀) |
---|---|---|---|
ML306 | 3.04 | 15.2 | >90 |
Propofol | 50–300* | 28.5 | 8.2 |
Isopropyl ester derivative | 5.8 (estimated) | Under investigation | Not observed |
*Representative range for inhaled anesthetics [3].
Emerging evidence implicates serine proteases—particularly Factor XIa (FXIa)—in neuroinflammatory cascades driving amyloid deposition and tau hyperphosphorylation. Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate serves as a synthetically accessible precursor for FXIa inhibitors described in patent AU2020355830A1 [7].
Structure-activity relationship (SAR) studies demonstrate that:
These inhibitors mitigate fibrin deposition and microglial activation in vivo, suggesting utility in Alzheimer’s disease and vascular dementia where coagulation pathways contribute to neurotoxicity.
Table 3: Key Enzymatic Targets in Neurodegenerative Pathways
Target Enzyme | Biological Role | Inhibitor Scaffold | Affinity (Kᵢ/IC₅₀) |
---|---|---|---|
Factor XIa | Coagulation cascade; neuroinflammation | 3-Arylpyridazin-6-ones | 4–15 nM |
GCPR18 | Microglial chemotaxis | Furanone derivatives | Sub-μM |
PDE9 | cGMP hydrolysis; synaptic plasticity | Not disclosed | Not tested |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4